molecular formula C25H23ClN2O3 B4832426 2-(4-chlorophenyl)-3-[4-(3-methoxyphenoxy)butyl]-4(3H)-quinazolinone

2-(4-chlorophenyl)-3-[4-(3-methoxyphenoxy)butyl]-4(3H)-quinazolinone

Cat. No. B4832426
M. Wt: 434.9 g/mol
InChI Key: GAFCHVDUQPGURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-3-[4-(3-methoxyphenoxy)butyl]-4(3H)-quinazolinone, also known as ML7, is a synthetic compound that belongs to the quinazolinone family. It was first synthesized by Fujii et al. in 1993 as a potent and selective inhibitor of myosin light chain kinase (MLCK), an enzyme that plays a crucial role in regulating smooth muscle contraction and cell motility. Since then, ML7 has been widely used in scientific research to study the biochemical and physiological effects of MLCK inhibition, as well as its potential therapeutic applications.

Mechanism of Action

2-(4-chlorophenyl)-3-[4-(3-methoxyphenoxy)butyl]-4(3H)-quinazolinone acts as a competitive inhibitor of MLCK by binding to the ATP-binding site of the enzyme. MLCK is responsible for phosphorylating the myosin light chain (MLC), which is required for the activation of myosin and subsequent smooth muscle contraction. By inhibiting MLCK, 2-(4-chlorophenyl)-3-[4-(3-methoxyphenoxy)butyl]-4(3H)-quinazolinone prevents MLC phosphorylation and thereby reduces smooth muscle contraction and cell motility.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-3-[4-(3-methoxyphenoxy)butyl]-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In smooth muscle cells, 2-(4-chlorophenyl)-3-[4-(3-methoxyphenoxy)butyl]-4(3H)-quinazolinone reduces the force and velocity of contraction, as well as the frequency of Ca2+ oscillations, by inhibiting MLCK and thereby reducing MLC phosphorylation. In endothelial cells, 2-(4-chlorophenyl)-3-[4-(3-methoxyphenoxy)butyl]-4(3H)-quinazolinone inhibits cell migration and tube formation by disrupting actin cytoskeleton organization and reducing RhoA activity. In cancer cells, 2-(4-chlorophenyl)-3-[4-(3-methoxyphenoxy)butyl]-4(3H)-quinazolinone inhibits cell proliferation and induces apoptosis by disrupting the RhoA/ROCK pathway and activating the JNK pathway.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(4-chlorophenyl)-3-[4-(3-methoxyphenoxy)butyl]-4(3H)-quinazolinone in lab experiments is its high selectivity and potency for MLCK inhibition, which allows for specific and reliable modulation of MLCK activity. 2-(4-chlorophenyl)-3-[4-(3-methoxyphenoxy)butyl]-4(3H)-quinazolinone is also relatively easy to synthesize and has a long shelf life. However, 2-(4-chlorophenyl)-3-[4-(3-methoxyphenoxy)butyl]-4(3H)-quinazolinone has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. In addition, 2-(4-chlorophenyl)-3-[4-(3-methoxyphenoxy)butyl]-4(3H)-quinazolinone may have off-target effects on other enzymes or signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-3-[4-(3-methoxyphenoxy)butyl]-4(3H)-quinazolinone and MLCK inhibition. One direction is to develop more potent and selective MLCK inhibitors with improved pharmacokinetic properties and reduced toxicity. Another direction is to investigate the role of MLCK in other cellular processes, such as cell adhesion and division, and to identify new targets for MLCK inhibition. Finally, 2-(4-chlorophenyl)-3-[4-(3-methoxyphenoxy)butyl]-4(3H)-quinazolinone and other MLCK inhibitors may have potential therapeutic applications for various diseases, such as cardiovascular diseases, cancer, and inflammatory disorders, which require further investigation.

Scientific Research Applications

2-(4-chlorophenyl)-3-[4-(3-methoxyphenoxy)butyl]-4(3H)-quinazolinone has been extensively used in scientific research to investigate the role of MLCK in various cellular processes, such as smooth muscle contraction, cell migration, and cytokinesis. 2-(4-chlorophenyl)-3-[4-(3-methoxyphenoxy)butyl]-4(3H)-quinazolinone has also been used to study the effects of MLCK inhibition on cell signaling pathways, such as the RhoA/ROCK pathway, which is involved in the regulation of actin cytoskeleton dynamics and cell motility. In addition, 2-(4-chlorophenyl)-3-[4-(3-methoxyphenoxy)butyl]-4(3H)-quinazolinone has been tested as a potential therapeutic agent for various diseases, such as asthma, hypertension, and cancer.

properties

IUPAC Name

2-(4-chlorophenyl)-3-[4-(3-methoxyphenoxy)butyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3/c1-30-20-7-6-8-21(17-20)31-16-5-4-15-28-24(18-11-13-19(26)14-12-18)27-23-10-3-2-9-22(23)25(28)29/h2-3,6-14,17H,4-5,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFCHVDUQPGURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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